molecular formula C8H7FO3 B8693766 3-Fluoro-2-hydroxy-4-methylbenzoic acid

3-Fluoro-2-hydroxy-4-methylbenzoic acid

Cat. No.: B8693766
M. Wt: 170.14 g/mol
InChI Key: JXZNEQQXAKJGEW-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

JXZNEQQXAKJGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-difluoro-4-methylbenzoic acid (25.0 g), sodium hydroxide (23.2 g) and DMSO (250 mL) was stirred at 140° C. for 12 hr, and then overnight at room temperature, under argon atmosphere. To the reaction mixture was added 6M hydrochloric acid (100 mL) under ice-cooling. Ethyl acetate and water were added thereto at room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (24.3 g). This compound was used in the next step without an additional purification.
Quantity
25 g
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reactant
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23.2 g
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reactant
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250 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To an aqueous solution (50.0 mL) of sodium chlorite (22.2 g) was added a mixture of 3-fluoro-2-hydroxy-4-methylbenzaldehyde (9.47 g), sodium dihydrogenphosphate (33.2 g) and 2-methyl-2-butene (32.5 mL) in tert-butanol (200 mL)-water (100 mL) under ice-cooling, and the mixture was stirred at the same temperature for 3 hr. The pH of the reaction mixture was adjusted to 2-3 with 2N hydrochloric acid. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (10.5 g) as a crude product. This compound was used in the next step without an additional purification.
Quantity
50 mL
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reactant
Reaction Step One
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9.47 g
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reactant
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33.2 g
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reactant
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32.5 mL
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reactant
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200 mL
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solvent
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100 mL
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